molecular formula C15H10O3 B015150 1-Hydroxy-2-methylanthraquinone CAS No. 6268-09-3

1-Hydroxy-2-methylanthraquinone

Cat. No.: B015150
CAS No.: 6268-09-3
M. Wt: 238.24 g/mol
InChI Key: CZODYZFOLUNSFR-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by a hydroxyl group at the first position and a methyl group at the second position on the anthraquinone skeleton. This compound is known for its vibrant color and is used in various applications, including dyes and pigments. It also exhibits significant biological activities, making it a subject of interest in scientific research.

Scientific Research Applications

1-Hydroxy-2-methylanthraquinone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.

    Medicine: Research has shown its potential as an anticancer agent, particularly in targeting cancer cell pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-hydroxy-2-methylanthracene with phthalic anhydride, followed by oxidation. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 1-hydroxy-2-methylanthracene using oxidizing agents like potassium dichromate or manganese dioxide. The reaction is conducted in an acidic medium, usually sulfuric acid, to facilitate the oxidation process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate, manganese dioxide, and sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated anthraquinones.

Mechanism of Action

The biological activity of 1-hydroxy-2-methylanthraquinone is primarily due to its ability to interact with cellular proteins and enzymes. It can inhibit key enzymes involved in cellular processes, such as kinases and topoisomerases, leading to the disruption of cancer cell growth and proliferation. The compound also induces apoptosis in cancer cells through the mitochondrial pathway by inhibiting receptor Src tyrosine kinase.

Comparison with Similar Compounds

1-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern on the anthraquinone core. Similar compounds include:

    2-Hydroxy-3-methylanthraquinone: Exhibits similar biological activities but with different potency and selectivity.

    1-Hydroxy-4-methylanthraquinone: Another derivative with distinct chemical and biological properties.

    1-Hydroxy-2-ethylanthraquinone: Shows variations in reactivity and applications due to the ethyl group substitution.

Properties

IUPAC Name

1-hydroxy-2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZODYZFOLUNSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211733
Record name 1-Hydroxy-2-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-09-3
Record name 1-Hydroxy-2-methylanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6268-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-2-methylanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-methylanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-2-methylanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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